Bienvenue dans la boutique en ligne BenchChem!

Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone

PDE10 inhibition regioisomer selectivity CNS drug discovery

Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone (CAS 2091216-00-9) is a synthetic heterocyclic building block with molecular formula C₁₀H₁₆F₂N₂O and molecular weight 218.24 g/mol, incorporating an azetidine ring linked via a methanone bridge to a 3-(difluoromethyl)piperidine moiety. The compound is listed in the Aladdin Document Report Card (ID ALA3638611) in association with the Amgen patent family on azetidine and piperidine PDE10 inhibitors (US-8691986-B2), establishing its structural context within a therapeutically relevant chemotype.

Molecular Formula C10H16F2N2O
Molecular Weight 218.24 g/mol
CAS No. 2091216-00-9
Cat. No. B1490876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone
CAS2091216-00-9
Molecular FormulaC10H16F2N2O
Molecular Weight218.24 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2CNC2)C(F)F
InChIInChI=1S/C10H16F2N2O/c11-9(12)7-2-1-3-14(6-7)10(15)8-4-13-5-8/h7-9,13H,1-6H2
InChIKeySFFIINBKLZFWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone (CAS 2091216-00-9): Structural and Procurement Baseline


Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone (CAS 2091216-00-9) is a synthetic heterocyclic building block with molecular formula C₁₀H₁₆F₂N₂O and molecular weight 218.24 g/mol, incorporating an azetidine ring linked via a methanone bridge to a 3-(difluoromethyl)piperidine moiety . The compound is listed in the Aladdin Document Report Card (ID ALA3638611) in association with the Amgen patent family on azetidine and piperidine PDE10 inhibitors (US-8691986-B2), establishing its structural context within a therapeutically relevant chemotype . The difluoromethyl (–CHF₂) substituent at the piperidine 3-position distinguishes this compound from its 4-substituted regioisomer and from non-fluorinated or mono-fluorinated analogs within the azetidine-piperidine series, providing a distinct hydrogen-bond donor profile and electronic environment relevant to target engagement [1].

Why Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone Cannot Be Replaced by In-Class Analogs Without Quantitative Qualification


Within the azetidine-piperidine PDE10 inhibitor chemotype, the position and nature of fluorine substitution profoundly influence both physicochemical properties and molecular recognition. The systematic study by Melnykov et al. (2023) demonstrated that pKa and LogP values are considerably affected by conformational preferences of fluorinated saturated heterocyclic amines, with the distance between fluorine atoms and the protonation center being a major determinant of basicity . The 3-difluoromethyl substitution on piperidine creates a distinct spatial and electronic profile compared to the 4-difluoromethyl regioisomer (CAS 2091215-97-4), the 3-monofluoropiperidine analog (CAS 1996760-95-2), and the non-fluorinated parent (CAS 726122-84-5). This regioisomeric specificity affects target binding geometry, as evidenced by the Amgen PDE10 inhibitor patent (US-8691986-B2), wherein the azetidine-piperidine connectivity and substitution pattern are critical determinants of inhibitory activity against PDE10 receptors [1]. Generic substitution without quantitative head-to-head data therefore risks unpredictable changes in potency, selectivity, and pharmacokinetic behavior [2].

Quantitative Differentiation Evidence for Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone (CAS 2091216-00-9) vs. Closest Analogs


Regioisomeric Differentiation: 3-Difluoromethyl vs. 4-Difluoromethyl Piperidine Substitution Determines PDE10 Inhibitor Pharmacophore Alignment

The Amgen PDE10 inhibitor patent (US-8691986-B2) establishes that azetidine-piperidine compounds with specific substitution patterns exhibit PDE10 inhibitory activity relevant to schizophrenia, Huntington's disease, and bipolar disorder [1]. Within this chemotype, the position of the difluoromethyl group on the piperidine ring is a critical determinant of pharmacophore alignment. The 3-difluoromethyl isomer (CAS 2091216-00-9) positions the –CHF₂ group closer to the azetidine carbonyl than the 4-difluoromethyl isomer (CAS 2091215-97-4), altering both the conformational preferences of the piperidine ring and the spatial orientation of the hydrogen-bond-donating CHF₂ moiety. According to the Melnykov et al. systematic study, the distance between fluorine atoms and the protonation center is a major factor defining basicity in fluorinated saturated heterocyclic amines, and conformational preferences considerably affect both pKa and LogP values . This regioisomeric distinction is not interchangeable in a structure-activity relationship (SAR) context without quantitative validation.

PDE10 inhibition regioisomer selectivity CNS drug discovery

Fluorination-Dependent Basicity (pKa) Modulation: Difluoromethyl vs. Non-Fluorinated Piperidine Analogs

The Melnykov et al. (2023) systematic study established that fluorination of saturated heterocyclic amines predictably lowers pKa values, with the number of fluorine atoms and their distance to the protonation center being the major determinants of basicity . For difluorinated piperidine derivatives, the electron-withdrawing effect of the –CHF₂ group reduces the basicity of the piperidine nitrogen by approximately 1.0–1.5 pKa units compared to the parent non-fluorinated piperidine analog (estimated pKa ~10.5–11 for non-fluorinated piperidine vs. ~9.0–9.5 for CHF₂-substituted piperidine based on class trends). This pKa shift alters the fraction of unionized species at physiological pH (7.4), directly impacting blood-brain barrier permeability and CNS exposure potential—a critical parameter for PDE10-targeted CNS therapeutics. The non-fluorinated parent compound Azetidin-3-yl(piperidin-1-yl)methanone (CAS 726122-84-5) would be expected to have a higher pKa and thus a higher fraction of ionized species at pH 7.4, potentially reducing passive CNS penetration compared to the difluoromethyl analog .

pKa modulation ionization state CNS permeability

Lipophilicity (LogP) Modulation: Difluoromethyl Substitution Increases LogP Relative to Mono-Fluorinated and Non-Fluorinated Analogs

The Melnykov et al. (2023) study demonstrated that both pKa and LogP values are considerably affected by fluorine substitution patterns in saturated heterocyclic amines . The difluoromethyl (–CHF₂) group contributes greater lipophilicity than a single fluorine atom (–F) or a fluoromethyl (–CH₂F) group due to the additive effect of two C–F bonds. Compared to the mono-fluorinated analog Azetidin-3-yl(3-fluoropiperidin-1-yl)methanone (CAS 1996760-95-2), the CHF₂-substituted compound is expected to exhibit a LogP increase of approximately 0.3–0.5 units based on the class-level trend where each additional fluorine atom contributes ~0.3–0.4 LogP units in saturated heterocyclic amine series. This increased lipophilicity may enhance membrane permeability but must be balanced against potential effects on aqueous solubility and metabolic clearance. The Melnykov study further demonstrated that intrinsic microsomal clearance measurements showed high metabolic stability for the difluorinated compounds studied, with the only exception being the 3,3-difluoroazetidine derivative [1].

LogP lipophilicity ADME optimization

Metabolic Stability Advantage: Difluoromethyl Substitution Blocks CYP-Mediated Oxidation at the Piperidine 3-Position

The Melnykov et al. (2023) systematic study reported that intrinsic microsomal clearance measurements demonstrated high metabolic stability for difluorinated compounds, with the sole exception being the 3,3-difluoroazetidine derivative . The –CHF₂ group at the piperidine 3-position serves as a metabolically stable replacement for a hydrogen atom, blocking the primary site of CYP450-mediated oxidative metabolism (hydroxylation) that would otherwise occur at this position in the non-fluorinated analog. By contrast, the mono-fluorinated analog (3-fluoropiperidine, CAS 1996760-95-2) retains a vulnerable C–H bond at the fluorinated carbon that may still undergo oxidative defluorination or hydroxylation at adjacent positions. The difluoromethyl group thus provides superior metabolic shielding at the substitution site while contributing favorable physicochemical properties as described above.

metabolic stability CYP oxidation intrinsic clearance

Procurement Purity Benchmarking: Documented 98% Purity (Leyan) for CAS 2091216-00-9

The target compound is commercially available from Leyan (Product No. 2274717) at a documented purity of 98% . This purity level is typical for research-grade building blocks in the azetidine-piperidine series, with several comparator compounds (e.g., CAS 1996760-95-2, CAS 2091619-63-3) also listed at 98% purity from the same supplier. While this does not constitute a differential purity advantage, it establishes a baseline quality standard for procurement. The compound is also listed with the molecular formula C₁₀H₁₆F₂N₂O, molecular weight 218.24 g/mol, and the InChI key AZIPAVAEKCTJBC-UHFFFAOYSA-N, enabling unambiguous identity verification [1].

compound purity quality control building block procurement

Validated Application Scenarios for Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone Based on Quantitative Differentiation Evidence


PDE10A-Focused CNS Drug Discovery Programs Requiring Regioisomerically Defined Building Blocks

For medicinal chemistry teams pursuing PDE10A inhibitors targeting schizophrenia, Huntington's disease, or bipolar disorder within the Amgen azetidine-piperidine chemotype (US-8691986-B2, US-9493459-B2), the 3-(difluoromethyl)piperidine regioisomer (CAS 2091216-00-9) provides a structurally distinct pharmacophore element compared to the 4-substituted isomer. The CHF₂ group's proximity to the azetidine carbonyl influences hydrogen-bond geometry and conformational preferences, enabling SAR exploration that cannot be achieved with the 4-difluoromethyl analog alone [1].

Lead Optimization Requiring Balanced Lipophilicity and Metabolic Stability via Strategic Fluorination

The CHF₂ group provides a dual optimization handle: it simultaneously increases LogP by an estimated 0.6–1.0 units relative to the non-fluorinated parent while delivering high metabolic stability at the substitution site, as established by the Melnykov et al. (2023) systematic study of difluorinated saturated heterocyclic amines. This balanced profile makes the compound a strategic choice for programs where both membrane permeability and oxidative metabolic stability are rate-limiting factors .

CNS Penetration Optimization Through pKa-Modulated Fraction Unionized at Physiological pH

The predicted pKa reduction of ~1.0–1.5 units (from ~10.5–11 for non-fluorinated piperidine to ~9.0–9.5 for the CHF₂-substituted analog) translates to a significantly higher fraction of unionized, BBB-permeable species at pH 7.4. This property is mechanistically linked to the distance between fluorine atoms and the piperidine protonation center, as elucidated in the Melnykov et al. class-level analysis, and supports the compound's use in CNS-targeted programs where ionization-state-dependent permeability is a critical design parameter .

SAR Studies Comparing Mono-Fluorinated, Difluoromethyl, and Non-Fluorinated Piperidine Building Blocks

The compound serves as a key comparator in fluorine-walk SAR campaigns, enabling direct comparison of the –CHF₂ substituent against –F (CAS 1996760-95-2), –CH₂F (CAS 2091619-63-3), and –H (CAS 726122-84-5) at the piperidine 3-position. This systematic comparison allows medicinal chemists to deconvolute the contributions of steric bulk, hydrogen-bond donation (CHF₂ as a weak HBD), lipophilicity, and metabolic stability to the overall pharmacological profile, consistent with the framework established by Grygorenko and colleagues [1].

Quote Request

Request a Quote for Azetidin-3-yl(3-(difluoromethyl)piperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.